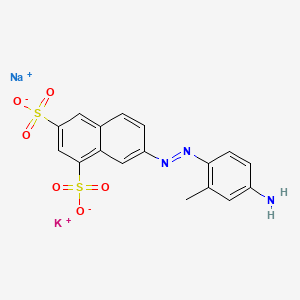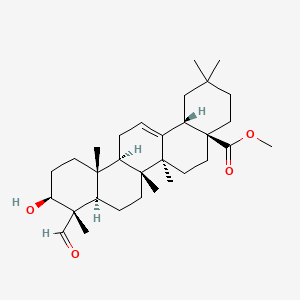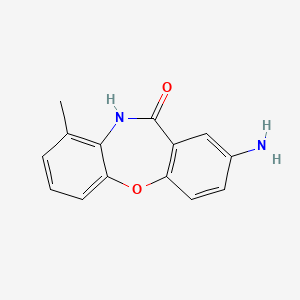
2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a dibenzoxazepine precursor with an amine under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxazepines: Compounds with similar structures but different substituents.
Benzoxazepines: Compounds with a similar core structure but lacking the dibenz moiety.
Oxazepines: Compounds with a similar ring structure but different functional groups.
Uniqueness
2-Amino-9-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substituents and the resulting biological activities. Its unique structure may confer specific properties that make it more effective or selective in certain applications compared to similar compounds.
Properties
CAS No. |
140412-92-6 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
8-amino-4-methyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H12N2O2/c1-8-3-2-4-12-13(8)16-14(17)10-7-9(15)5-6-11(10)18-12/h2-7H,15H2,1H3,(H,16,17) |
InChI Key |
IOXBBSNWPQDGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(C=C(C=C3)N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
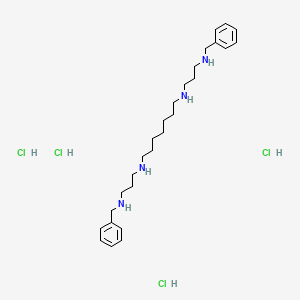
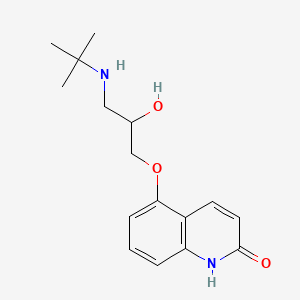


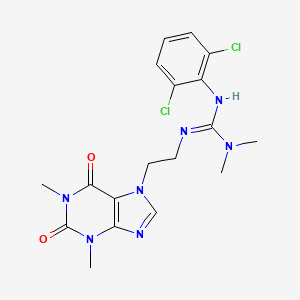
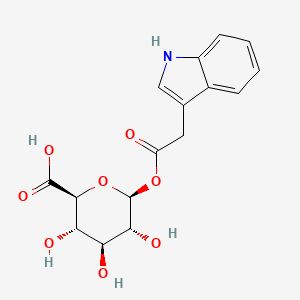
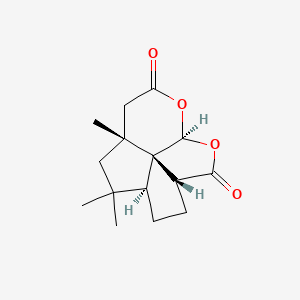
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
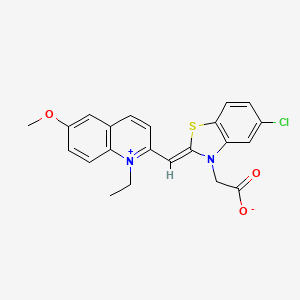
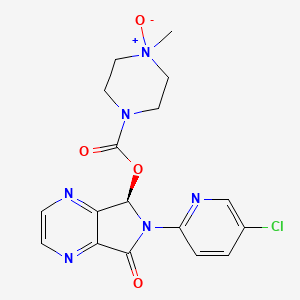
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
